6-aminonicotinamide is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 6-aminonicotinic acid with ammonia. An inhibitor of the NADP(+)-dependent enzyme, 6-phosphogluconate dehydrogenase, it interferes with glycolysis, resulting in ATP depletion and synergizes with DNA-crosslinking chemotherapy drugs, such as cisplatin, in killing cancer cells. It has a role as a teratogenic agent, an antimetabolite and an EC 1.1.1.44 (NADP(+)-dependent decarboxylating phosphogluconate dehydrogenase) inhibitor. It is an aminopyridine, a primary amino compound and a monocarboxylic acid amide. It is functionally related to a 6-aminonicotinic acid.
6-Aminonicotinamide is a synthetic analogue and nicotinamide antagonist with cytotoxic properties, 6-Aminonicotinamide forms an abnormal NAD (ubiquitous metabolic pathway coenzyme) analog that inhibits NAD-dependent enzyme activity associated with ATP production. 6-Aminonicotinamide impairs cartilage formation, may have teratogenic effects, and enhances the effect of radiation and cisplatin treatment (formation of platinum-DNA complexes). (NCI04)
A vitamin antagonist which has teratogenic effects.
6-Aminonicotinamide
CAS No.: 329-89-5
Cat. No.: VC0005337
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 329-89-5 |
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Molecular Formula | C6H7N3O |
Molecular Weight | 137.14 g/mol |
IUPAC Name | 6-aminopyridine-3-carboxamide |
Standard InChI | InChI=1S/C6H7N3O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) |
Standard InChI Key | ZLWYEPMDOUQDBW-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1C(=O)N)N |
Canonical SMILES | C1=CC(=NC=C1C(=O)N)N |
Appearance | Assay:≥98%A crystalline solid |
Melting Point | 473 to 478 °F (NTP, 1992) |
6-Aminonicotinamide, also known as 6-amino-3-pyridinecarboxamide, is a compound with the molecular formula C6H7N3O and a molecular weight of 137.1 g/mol . It is a well-established inhibitor of the NADP+-dependent enzyme 6-phosphogluconate dehydrogenase, which plays a crucial role in the pentose phosphate pathway (PPP) . This pathway is essential for generating NADPH and ribose-5-phosphate, which are vital for DNA synthesis and repair, as well as antioxidant defense mechanisms .
Biological Functions and Applications
6-Aminonicotinamide is primarily used as an inhibitor of 6-phosphogluconate dehydrogenase, which is a key enzyme in the pentose phosphate pathway. By inhibiting this pathway, 6-aminonicotinamide can disrupt cellular energy metabolism and reduce the proliferation of cancer cells . It has been shown to induce endoplasmic reticulum stress and apoptosis in non-small lung cancer cells by modifying mitochondrial potential and redox balance .
Research Findings:
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Cancer Treatment: 6-Aminonicotinamide enhances the cytotoxicity of DNA-crosslinking chemotherapy drugs like cisplatin by depleting ATP and synergizing with these drugs to kill cancer cells .
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Metabolic Disruption: It reduces glucose consumption and lactate production in cancer cells, indicating a disruption in glycolytic pathways .
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Cardiovascular Effects: 6-Aminonicotinamide has been shown to reduce cardiovascular oxidative injury following ischemia/reperfusion .
Preclinical and Clinical Studies
6-Aminonicotinamide is currently in preclinical trials as a modulator of the cytotoxicity of antineoplastic drugs, particularly those that induce DNA damage . Its ability to inhibit the pentose phosphate pathway makes it a potential adjunct therapy to enhance the effectiveness of radiation and chemotherapy.
Potential Therapeutic Applications:
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Cancer Therapy: Inhibiting the pentose phosphate pathway can sensitize cancer cells to radiation and chemotherapy, making 6-aminonicotinamide a promising adjunct in cancer treatment .
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Cardiovascular Protection: Its role in reducing oxidative injury suggests potential benefits in cardiovascular diseases .
Safety and Toxicity
While 6-aminonicotinamide shows promise as a therapeutic agent, its safety profile and potential toxicity need thorough evaluation. It has been associated with glial neurodegeneration, highlighting the need for careful dosing and monitoring in clinical settings .
Toxicity Considerations:
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